8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid structure
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid structure
An In-Depth Technical Guide to the Structure, Synthesis, and Therapeutic Potential of 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Introduction
The quinoline scaffold is a cornerstone in the architecture of heterocyclic compounds, renowned for its prevalence in natural products and its versatile role in medicinal chemistry.[1] Derivatives of quinoline-4-carboxylic acid, in particular, represent a privileged structural motif, forming the basis for a wide array of therapeutic agents with activities spanning antibacterial, antimalarial, anti-inflammatory, and anticancer applications.[1][2] This guide focuses on a specific, promising derivative: 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.
This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive analysis of the molecule's structure, outlines a logical and efficient synthetic pathway with detailed protocols, and explores its therapeutic potential grounded in established mechanisms of action for this compound class. By synthesizing structural data, experimental methodology, and mechanistic insights, this guide aims to provide a holistic understanding of this compound and its potential in modern drug discovery.
Chapter 1: Molecular Architecture and Physicochemical Profile
A molecule's therapeutic efficacy is fundamentally dictated by its three-dimensional structure and physicochemical properties. This chapter dissects the core architecture of 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.
Chemical Structure and Core Identifiers
The molecule is comprised of a quinoline bicyclic system substituted at the 2-, 4-, and 8-positions. The 2-position features a p-tolyl (4-methylphenyl) group, the 4-position bears the critical carboxylic acid functional group, and the 8-position is substituted with a methyl group.
Caption: 2D structure of 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | [3] |
| CAS Number | 18060-44-1 | [3] |
| Molecular Formula | C₁₈H₁₅NO₂ | [3][4][5] |
| Molecular Weight | 277.32 g/mol | [4][5] |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | [3] |
| InChI Key | QVVZBONLURDKEG-UHFFFAOYSA-N |[3][4] |
Conformation and Crystallographic Insights
While specific crystallographic data for the 8-methyl derivative is not publicly available, extensive data for the closely related analog, 2-(4-methylphenyl)quinoline-4-carboxylic acid, provides valuable structural insights.[6][7] In this analog, the quinoline ring system is nearly planar.[7] However, the attached phenyl and carboxylic acid groups are twisted out of this plane. The dihedral angle between the quinoline and the p-tolyl ring is approximately 25.3°, while the angle between the quinoline and the carboxylic acid group is about 45.1°.[6][7] This non-planar arrangement is crucial as it minimizes steric hindrance and defines the molecule's three-dimensional shape, which is critical for binding to biological targets.
The introduction of the methyl group at the 8-position likely introduces additional steric strain, potentially increasing the dihedral angle between the quinoline core and its substituents. In the crystal lattice of the analog, molecules are linked by strong O—H⋯N hydrogen bonds between the carboxylic acid and the quinoline nitrogen of an adjacent molecule, forming chains.[6][7] This intermolecular interaction is a key determinant of the solid-state properties of the compound.
Physicochemical Properties
The compound's properties, computed via cheminformatics models, predict its behavior in biological systems.
Table 2: Computed Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| XLogP3 | 4.1 | Predicts lipophilicity and ability to cross cell membranes. |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. |
| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen and two carboxylic oxygen atoms. |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |
| Topological Polar Surface Area | 50.2 Ų | Influences transport properties and solubility. |
Source: PubChem CID 624076[3][8]
Chapter 2: Synthesis and Structural Elucidation
A robust and reproducible synthetic route is paramount for further investigation of any compound. This chapter details an efficient method for preparing the title compound and the analytical techniques used to verify its structure.
Synthetic Strategy: The Doebner Reaction
For the synthesis of 2-substituted quinoline-4-carboxylic acids, the Doebner reaction is a highly effective and convergent strategy.[9][10] This three-component condensation involves an aromatic amine, an aldehyde, and pyruvic acid.[10] For the target molecule, this translates to the reaction of 2-methylaniline, 4-methylbenzaldehyde, and pyruvic acid. This method is often preferred over the alternative Pfitzinger reaction (which uses an isatin and a ketone) due to the wider commercial availability of substituted anilines and aldehydes.
The reaction proceeds via the initial formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enol of pyruvic acid, subsequent intramolecular cyclization, and final oxidation to yield the aromatic quinoline product.
Caption: General workflow for the Doebner synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.
Materials:
-
2-Methylaniline (1.0 equiv)
-
4-Methylbenzaldehyde (1.0 equiv)
-
Pyruvic acid (1.2 equiv)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactant Charging: To a 100 mL round-bottom flask, add 2-methylaniline (1.0 equiv) and absolute ethanol (approx. 30 mL). Begin stirring to dissolve.
-
Aldehyde Addition: To the stirring solution, add 4-methylbenzaldehyde (1.0 equiv) followed by pyruvic acid (1.2 equiv).
-
Causality Insight: Pyruvic acid serves as the three-carbon unit that will ultimately form positions 2, 3, and 4 of the quinoline ring, including the carboxylic acid. A slight excess ensures the complete consumption of the limiting reagents.
-
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Causality Insight: Heating provides the necessary activation energy for the condensation, cyclization, and dehydration/oxidation steps. The reflux condition prevents solvent loss over the extended reaction time.
-
-
Isolation: After the reaction period, cool the mixture to room temperature and then further in an ice bath. The product will typically precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or a similar solvent system to yield a crystalline solid.
Structural Verification via Spectroscopy
Confirmation of the final structure is achieved through a combination of spectroscopic methods.
Table 3: Representative Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | ~13-14 ppm: A broad singlet for the carboxylic acid proton (-COOH).~7.0-8.5 ppm: A complex series of multiplets corresponding to the aromatic protons on the quinoline and phenyl rings.~2.5 ppm: A singlet integrating to 3 hydrogens for the methyl group at the 8-position.~2.4 ppm: A singlet integrating to 3 hydrogens for the methyl group on the p-tolyl ring. |
| ¹³C NMR | ~168-172 ppm: Signal for the carboxylic acid carbon.~120-160 ppm: Multiple signals in the aromatic region for the quinoline and phenyl carbons.~20-22 ppm: Signal for the p-tolyl methyl carbon.~17-19 ppm: Signal for the 8-position methyl carbon. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z ≈ 278.11. |
Note: Exact chemical shifts (ppm) may vary depending on the solvent and instrument used.
Chapter 3: Therapeutic Potential and Mechanistic Context
The structural features of 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid position it as a compelling candidate for drug discovery, particularly in oncology. This chapter explores its potential mechanism of action based on the established activities of its structural class.
The 2-Phenylquinoline-4-Carboxylic Acid Scaffold as a Bioactive Core
Derivatives built upon the 2-phenylquinoline-4-carboxylic acid core have been identified as potent inhibitors of histone deacetylases (HDACs).[11][12] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibition of HDACs can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Role as an HDAC Inhibitor "Cap Group"
A classical HDAC inhibitor pharmacophore consists of three parts:
-
Zinc-Binding Group (ZBG): Interacts with the zinc ion in the enzyme's active site (e.g., hydroxamic acid, hydrazide).
-
Linker: A chain that connects the ZBG to the cap group.
-
Cap Group: A larger, often aromatic moiety that interacts with the surface of the enzyme, providing affinity and selectivity.
The 2-phenylquinoline-4-carboxylic acid structure is an ideal candidate for the cap group .[11][12] By derivatizing the carboxylic acid at the 4-position to connect a linker and a ZBG, one can generate potent HDAC inhibitors. The title compound, therefore, represents a key building block or precursor for such inhibitors.
Caption: Pharmacophore model of an HDAC inhibitor, highlighting the role of the title compound as a cap group.
Potential Mechanism of Action in Cancer
As an HDAC inhibitor precursor, the ultimate therapeutic agent derived from this scaffold would function by preventing the deacetylation of histones. This leads to a cascade of downstream cellular events beneficial for cancer treatment.
Caption: Proposed mechanism of action for an HDAC inhibitor derived from the title compound.
Beyond HDACs, similar quinoline structures have also shown activity as SIRT3 inhibitors, another class of deacetylases implicated in cancer metabolism, suggesting that this scaffold may have multiple potential targets within the cell.[13]
Conclusion
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is more than a mere chemical entity; it is a structurally optimized scaffold with significant therapeutic promise. Its non-planar architecture, defined by the distinct orientations of its substituent groups, provides a three-dimensional framework suitable for specific interactions with biological targets. Its synthesis is readily achievable through established and reliable methods like the Doebner reaction, making it highly accessible for research and development.
The true potential of this molecule lies in its role as a sophisticated "cap group" in the design of next-generation epigenetic drugs, particularly HDAC inhibitors. By serving as the foundation for molecules that can modulate gene expression, it holds promise for the development of targeted therapies in oncology and other disease areas. This guide has provided the structural, synthetic, and mechanistic framework necessary for scientists to recognize and harness the potential of this valuable chemical scaffold.
References
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